10-Hydroxywarfarin

Übersicht

Beschreibung

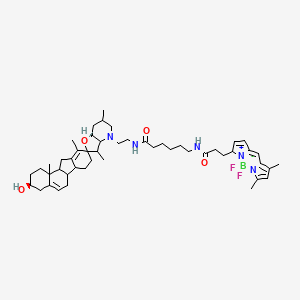

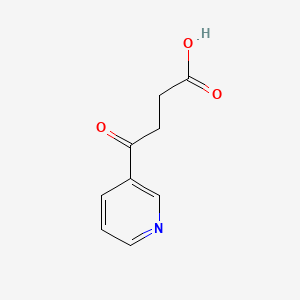

10-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, a widely used anticoagulant. Warfarin is known for its ability to prevent blood clot formation by inhibiting vitamin K-dependent clotting factors. The hydroxylation of Warfarin results in several metabolites, including 10-Hydroxy Warfarin, which plays a significant role in the pharmacokinetics and pharmacodynamics of Warfarin therapy .

Wirkmechanismus

Target of Action

10-Hydroxywarfarin is a metabolite of warfarin, a well-known anticoagulant . The primary target of this compound is the enzyme Vitamin K epoxide reductase complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of various clotting factors .

Mode of Action

This compound inhibits VKORC1, thereby disrupting the vitamin K cycle . This inhibition prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . Vitamin K hydroquinone is necessary for the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, which include several blood coagulation factors . Therefore, the inhibition of VKORC1 by this compound results in decreased activation of these clotting factors, leading to an anticoagulant effect .

Biochemical Pathways

The major metabolic pathway of warfarin involves the oxidation of R- and S-warfarin to 6-, 7-, 8-, 10-, and 4’-hydroxywarfarin, primarily mediated by cytochromes P450 . This compound is one of these metabolites. A minor metabolic pathway involves the reduction of the ketone group to warfarin alcohols . This compound can also undergo a reductive elimination pathway to form dehydrowarfarin .

Pharmacokinetics

This compound exhibits a prolonged half-life with no evidence of renal excretion and displays elimination rate-limited kinetics . It is highly bound to human plasma proteins . The pharmacokinetics of this compound can be influenced by the CYP2C9 genotype, which can impact the metabolic clearance of warfarin .

Result of Action

The inhibition of VKORC1 by this compound leads to a decrease in the activation of vitamin K-dependent clotting factors, resulting in an anticoagulant effect . This can prevent the formation of blood clots, making this compound effective in the treatment and prevention of conditions such as venous thromboembolism and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, personal habits and environmental factors that influence CBR1 and possibly AKR1C3 activities can impact the reduction of this compound . Additionally, concomitant medications can alter warfarin pharmacokinetics and/or pharmacodynamics .

Biochemische Analyse

Biochemical Properties

10-Hydroxywarfarin interacts with several enzymes and proteins. It is a major metabolite of the CYP3A4 enzyme . It has also been found to inhibit CYP2C9, an enzyme responsible for the metabolism of S-warfarin, a pharmacologically potent form of warfarin . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, influencing their activity .

Cellular Effects

This compound can influence various cellular processes. It has been found to inhibit the metabolism of S-warfarin by CYP2C9 . This inhibition can impact cell signaling pathways and gene expression related to the coagulation process . Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in drug metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like CYP2C9 and CYP3A4 . It binds to these enzymes, inhibiting their activity and thereby influencing the metabolism of warfarin . This can lead to changes in gene expression and cellular signaling related to coagulation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been suggested that only the reduction of this compound is likely to be significant in the clearance of the metabolite . This suggests that the product’s stability and long-term effects on cellular function may vary depending on the specific conditions of in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of warfarin. It is produced through the oxidation of warfarin, primarily by the CYP3A4 enzyme . Additionally, it has been found to undergo reduction, possibly impacting its pharmacological activity and elimination .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 10-Hydroxywarfarin kann durch Hydroxylierung von Warfarin unter Verwendung von Cytochrom-P450-Enzymen synthetisiert werden. Der Prozess beinhaltet die Oxidation von Warfarin an der 10. Position, was zur Bildung von this compound führt. Diese Reaktion wird typischerweise in vitro unter Verwendung von Lebermikrosomen oder rekombinanten Enzymen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von Biokatalysatoren wie Cytochrom-P450-Enzymen, um eine selektive Hydroxylierung zu erreichen. Der Prozess ist für die großtechnische Produktion optimiert, indem die Reaktionsbedingungen wie Temperatur, pH-Wert und Enzymkonzentration gesteuert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 10-Hydroxywarfarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eine weitere Oxidation von this compound kann zur Bildung von Chinonderivaten führen.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohole umwandeln.

Substitution: Substitutionsreaktionen können an der Hydroxylgruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder enzymatische Reduktasen eingesetzt.

Substitution: Für Substitutionsreaktionen können verschiedene Nukleophile verwendet werden, abhängig vom gewünschten Derivat.

Hauptprodukte, die gebildet werden:

Oxidation: Chinonderivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

10-Hydroxywarfarin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um den Metabolismus von Warfarin und seine Wechselwirkungen mit Cytochrom-P450-Enzymen zu untersuchen.

Biologie: Untersucht man seine Rolle in den Stoffwechselwegen von Warfarin und seine Auswirkungen auf Arzneimittelwechselwirkungen.

Medizin: Man untersucht seine potenziellen Auswirkungen auf die Antikoagulationstherapie und seine Rolle in der personalisierten Medizin.

Industrie: Wird bei der Entwicklung analytischer Methoden zur Quantifizierung von Warfarin-Metaboliten in biologischen Proben verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Vitamin-K-Epoxid-Reduktase hemmt, ähnlich wie Warfarin. Diese Hemmung verhindert die Regeneration von aktivem Vitamin K, was zu einer Abnahme der Synthese von Vitamin-K-abhängigen Gerinnungsfaktoren führt. Zu den molekularen Zielen gehören die Gerinnungsfaktoren II, VII, IX und X. Die beteiligten Wege beziehen sich hauptsächlich auf die Gerinnungskaskade .

Ähnliche Verbindungen:

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 8-Hydroxywarfarin

- 4’-Hydroxywarfarin

Vergleich: this compound ist aufgrund seiner spezifischen Hydroxylierung an der 10. Position einzigartig, was seine pharmakokinetischen Eigenschaften und Stoffwechselwege beeinflusst. Im Vergleich zu anderen hydroxylierten Metaboliten weist this compound unterschiedliche Wechselwirkungen mit Cytochrom-P450-Enzymen und unterschiedliche Reduktions- und Oxidationsraten auf .

Vergleich Mit ähnlichen Verbindungen

- 6-Hydroxy Warfarin

- 7-Hydroxy Warfarin

- 8-Hydroxy Warfarin

- 4’-Hydroxy Warfarin

Comparison: 10-Hydroxy Warfarin is unique due to its specific hydroxylation at the 10th position, which affects its pharmacokinetic properties and metabolic pathways. Compared to other hydroxylated metabolites, 10-Hydroxy Warfarin has distinct interactions with cytochrome P450 enzymes and different rates of reduction and oxidation .

Eigenschaften

IUPAC Name |

4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSPAZBZFZZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003207 | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83219-99-2 | |

| Record name | 10-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, this compound disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []

ANone: this compound is a derivative of warfarin with a hydroxyl group at the 10-position.

- Molecular formula: C19H16O5 [, ]

- Molecular weight: 324.32 g/mol []

- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []

ANone: The provided research focuses on the pharmacological and biochemical aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: this compound is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.

A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of this compound and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.

A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that this compound, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []

A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of this compound. While it acknowledges that hydroxywarfarin metabolites, including this compound, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for this compound itself. []

ANone: The provided research focuses on the biochemical and pharmacological aspects of this compound. As this compound is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.

A: Research indicates that this compound, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]

A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess this compound's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of this compound on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for this compound is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

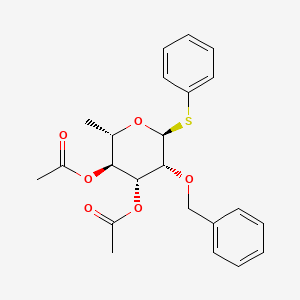

![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)

![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)

![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)